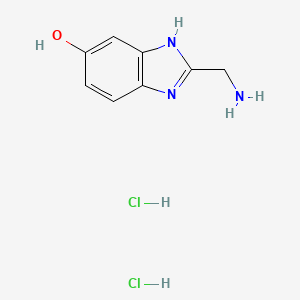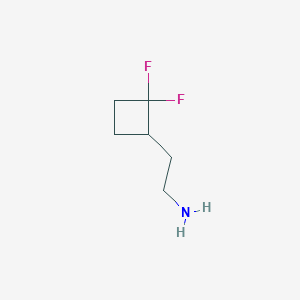
2-(2,2-Difluorocyclobutyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluorocyclobutyl)ethanamine: is an organic compound characterized by the presence of a difluorocyclobutyl group attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorocyclobutyl)ethanamine typically involves the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone. This process is carried out using deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluorocyclobutyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of difluorocyclobutanone derivatives.
Reduction: Formation of difluorocyclobutylmethanol.
Substitution: Formation of substituted difluorocyclobutyl derivatives.
Scientific Research Applications
2-(2,2-Difluorocyclobutyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclobutyl)ethanamine involves its interaction with specific molecular targets. The difluorocyclobutyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanamine moiety can participate in nucleophilic attacks, facilitating various biochemical reactions .
Comparison with Similar Compounds
- 2-(3,3-Difluorocyclobutyl)ethanamine
- 2-(2,2-Difluorocyclobutanecarboxylic acid)
- 2-(2,2-Difluorocyclobutyl)methanol
Comparison: 2-(2,2-Difluorocyclobutyl)ethanamine is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
2-(2,2-difluorocyclobutyl)ethanamine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-1-5(6)2-4-9/h5H,1-4,9H2 |
InChI Key |
UMRYNWSLCDPLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CCN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


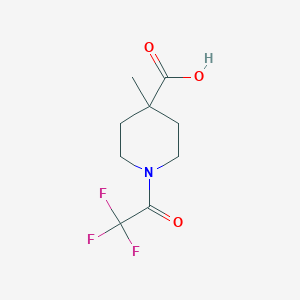
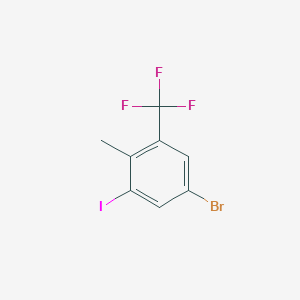
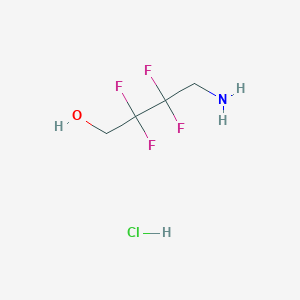

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid](/img/structure/B13507671.png)
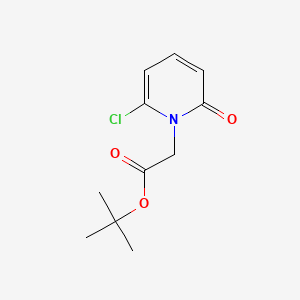
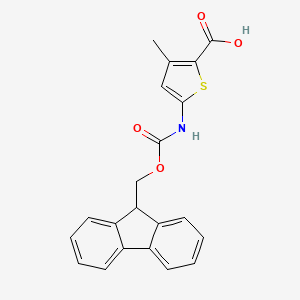
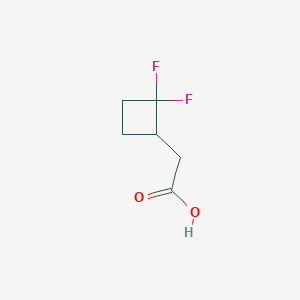
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)
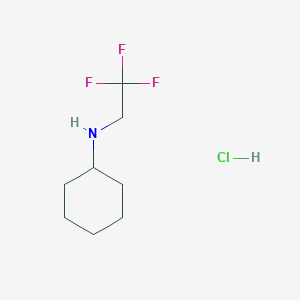
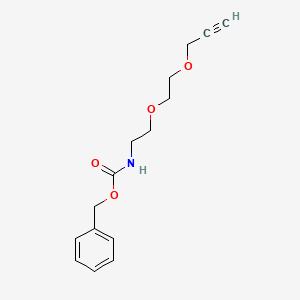

![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
